Formoterol hemifumarate Formoterol hemifumarate Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)
An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
Brand Name: Vulcanchem
CAS No.: 43229-80-7
VCID: VC21353187
InChI: InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)
SMILES: CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C42H52N4O12
Molecular Weight: 804.9 g/mol

Formoterol hemifumarate

CAS No.: 43229-80-7

Cat. No.: VC21353187

Molecular Formula: C42H52N4O12

Molecular Weight: 804.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Formoterol hemifumarate - 43229-80-7

Specification

CAS No. 43229-80-7
Molecular Formula C42H52N4O12
Molecular Weight 804.9 g/mol
IUPAC Name but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
Standard InChI InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)
Standard InChI Key OBRNDARFFFHCGE-UHFFFAOYSA-N
Isomeric SMILES C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O
SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
Melting Point 138-140°C

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Properties

Formoterol hemifumarate possesses a complex molecular structure with the chemical formula C19H24N2O4 - ½ C4H4O4 and a molecular weight of 402.5 daltons . The compound appears as a white to off-white powder that can be dissolved in DMSO at a concentration of approximately 20 mg/ml . The hemifumarate salt form confers favorable stability and solubility characteristics that enhance its pharmaceutical utility.

Structural Characteristics

The molecule contains distinctive functional groups that contribute to its specific receptor-binding properties. Its structural configuration includes:

PropertySpecification
CAS Number43229-80-7
Molecular FormulaC19H24N2O4 - ½ C4H4O4
Molecular Weight402.5
Physical AppearanceWhite to Off-White Powder
SolubilityDissolves in DMSO (20 mg/ml)
ChiralityRacemic mixture of (R,R) isomers
Purity (Commercial)≥99% (HPLC)

The compound's SMILES notation and InChI identifier demonstrate its complex stereochemistry, which is crucial for its biological activity .

Pharmacological Properties

Mechanism of Action

Formoterol hemifumarate exerts its therapeutic effects through selective binding to β2-adrenergic receptors located in bronchial smooth muscle. Upon binding, it stimulates intracellular adenyl cyclase, thereby increasing cyclic adenosine monophosphate (cAMP) production . This biochemical cascade results in smooth muscle relaxation, bronchodilation, and improved airflow in the respiratory passages. Unlike some other bronchodilators, formoterol displays a high intrinsic efficacy at the receptor level, functioning as a full agonist rather than a partial agonist .

Receptor Selectivity and Binding Affinity

One of the most remarkable pharmacological attributes of formoterol hemifumarate is its exceptional selectivity for β2 over β1 adrenoceptors. Research demonstrates a 330-fold selectivity ratio, which significantly exceeds many other agents in its class . This high degree of selectivity minimizes potential cardiac side effects associated with β1 stimulation while maximizing bronchodilatory efficacy.

The compound exhibits remarkable receptor binding properties with pKd values of 8.12 for β2 receptors compared to 5.58 for β1 receptors, confirming its high β2 selectivity . This selective receptor targeting contributes to its favorable therapeutic index in respiratory disease management.

Pharmacodynamics

In experimental models, formoterol hemifumarate has demonstrated potent airway smooth muscle relaxant properties. Studies using guinea pig trachea have shown a pD2 value of 9.29, indicating high potency . Comparative analyses have established that formoterol is approximately 100-fold more potent than salbutamol (albuterol) in airway smooth muscle relaxation assays .

A distinctive pharmacodynamic feature of formoterol is its prolonged retention in airway smooth muscle, which significantly contributes to its extended duration of action. Research indicates that its relaxant effect on human airway smooth muscle persists despite repeated washing procedures and exhibits "reassertion" of relaxation following washout of β-adrenoceptor antagonists . This phenomenon has been explained through a model based on the diffusion microkinetics of formoterol into the plasmalemma lipid bilayer, supporting its extended therapeutic presence at the cellular level .

Pharmacokinetics

The pharmacokinetic profile of formoterol hemifumarate explains its clinical utility:

  • Onset of Action: Significant bronchodilation occurs within 2-3 minutes after inhalation, making it one of the fastest-acting LABAs

  • Duration of Effect: Therapeutic effects persist for approximately 12 hours, enabling twice-daily dosing regimens

  • Protein Binding: 61% to 64% bound to plasma proteins

  • Metabolism: Primarily hepatic, involving demethylation and glucuronidation processes, with contributions from multiple cytochrome P450 enzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6)

  • Elimination Half-life: Approximately 10 hours

  • Excretion: Primarily renal, with some fecal elimination

Route of administration significantly impacts the pharmacokinetic profile, with inhaled formulations providing faster onset compared to oral formulations, though both routes deliver prolonged bronchodilatory effects .

Clinical Applications

Therapeutic Indications

Formoterol hemifumarate is primarily indicated for the management of:

  • Asthma: As a maintenance therapy, often in combination with inhaled corticosteroids

  • Chronic Obstructive Pulmonary Disease (COPD): For bronchodilation and symptom control

  • Exercise-Induced Asthma: As prophylaxis against exercise-triggered bronchoconstriction

The 2022 Global Initiative for Asthma report recommends a combination of formoterol with inhaled corticosteroids as both a preventive and reliever treatment for adult asthma patients . The compound's rapid onset makes it particularly valuable for patients requiring prompt symptom relief, while its extended duration provides sustained bronchodilation.

Dosage Forms and Administration

Formoterol hemifumarate is available in several pharmaceutical formulations:

Formulation TypeAdministration MethodTypical Dosing Schedule
Dry Powder Inhaler (DPI)Oral inhalationTwice daily
Metered Dose Inhaler (MDI)Oral inhalationTwice daily
Capsules for oral inhalationUsing specific inhalation devicesTwice daily
Combination products with corticosteroidsOral inhalationTwice daily

Common combination formulations include budesonide/formoterol (Symbicort) and mometasone/formoterol, which leverage the complementary effects of bronchodilation and anti-inflammatory action .

Comparative Efficacy

Clinical trials have demonstrated that formoterol hemifumarate has therapeutic efficacy equivalent to or better than conventional β2-agonists such as salbutamol (albuterol), fenoterol, and terbutaline in both short and long-term investigations . Its twice-daily dosage regimen offers a significant advantage over the more frequent administration required with short-acting agents.

In comparative studies with oral slow-release theophylline, formoterol has shown favorable efficacy and tolerance profiles . Additionally, significantly more patients with chronic obstructive airways disease experienced symptom improvement when treated with formoterol compared to salbutamol or fenoterol .

A notable clinical advantage of formoterol involves its ability to reduce nocturnal asthma symptoms by diminishing the characteristic "morning dip" in lung function that many asthma patients experience . This improvement in nocturnal symptom control represents a significant quality-of-life enhancement for many patients.

Experimental and Research Applications

Anti-Inflammatory Properties

Beyond its established bronchodilatory effects, formoterol has demonstrated potential anti-inflammatory activities in experimental models. Research has shown that formoterol can inhibit multiple inflammatory processes relevant to asthma pathophysiology, including:

  • Inhibition of mediator release from mast cells

  • Reduction in leukocyte adhesion to vascular endothelium

  • Decreased cellular migration into airway tissues

  • Inhibition of inflammatory mediator release from activated cells

These findings suggest possible disease-modifying properties that extend beyond symptomatic relief, though the clinical relevance of these experimental observations requires further investigation through histological examination of tissue reactions in human subjects .

Cellular Retention Mechanisms

A fascinating area of research concerns the mechanisms underlying formoterol's prolonged duration of action. Studies have elucidated a model based on diffusion microkinetics into the plasmalemma lipid bilayer that may explain the compound's extended retention in airway smooth muscle . This research direction has broader implications for drug design and delivery systems aimed at optimizing the pharmacokinetic properties of respiratory medications.

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